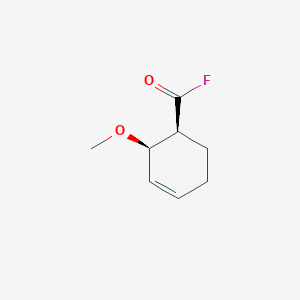

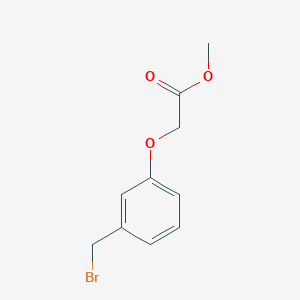

2-(2-Ethoxyphenoxymethyl)oxirane

描述

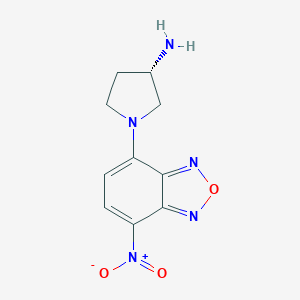

2-(2-Ethoxyphenoxymethyl)oxirane is a chemical compound that belongs to the class of organic compounds known as oxiranes. Oxiranes, also known as epoxides, are three-membered cyclic ethers that contain an oxygen atom in the ring. These compounds are characterized by their strained ring structure, which makes them highly reactive and useful as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, the reaction of 4,5-dimethyl-2-(2-oxo-1,2-diphenyl)ethoxy-1,3,2-dioxaphospholane with hexafluoroacetone leads to the formation of cage-like phosphoranes, which upon hydrolysis can yield oxirane derivatives with high stereoselectivity . Another approach involves the base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates, resulting in the formation of 2-(phenoxymethyl)oxirane derivatives with excellent functional group tolerance .

Molecular Structure Analysis

The molecular structure of oxirane derivatives can be complex and is often determined using spectroscopic methods such as NMR and XRD. For example, the structure of cage-like phosphoranes derived from oxirane precursors was elucidated using 1D and 2D NMR spectroscopy and XRD . The molecular structure is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Oxirane derivatives can undergo various chemical reactions due to their strained ring structure. The radical cation of (phenoxymethyl)oxirane, for example, can fragment into a phenoxonium ion and an oxyranylmethyl radical, which then rearranges to an allyloxyl radical by ring opening . Additionally, reactions with oxazolidin-2-ones can give mixtures of isomeric oxazolidin-2-ones . These reactions highlight the versatility of oxirane derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. The presence of substituents such as ethoxyphenoxymethyl groups can affect properties like solubility, boiling point, and reactivity. For example, the polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane leads to a polymer with a stiff conformation due to π-stacked structures between carbonyl and aromatic groups . The synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} demonstrates the ability to tailor the properties of oxirane derivatives by introducing specific functional groups .

安全和危害

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-(2-Ethoxyphenoxymethyl)oxirane . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

属性

IUPAC Name |

2-[(2-ethoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOGZXNBSUIGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297673 | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxyphenoxymethyl)oxirane | |

CAS RN |

5296-35-5 | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5296-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)

![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)